6-oxo-1-(2-oxo-2-(phenethylamino)ethyl)-N-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
6-OXO-N-PHENYL-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a dihydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-OXO-N-PHENYL-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps. One common method involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by the addition of phenyl magnesium bromide in acetone . The reaction conditions often require refluxing and vacuum filtration to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-OXO-N-PHENYL-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
6-OXO-N-PHENYL-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism by which 6-OXO-N-PHENYL-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE exerts its effects involves binding to specific molecular targets. For instance, it has been shown to interact with fibroblast growth factor 1, inhibiting its activity and thereby affecting cell proliferation and survival . The pathways involved often include signal transduction cascades that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide: Shares a similar core structure but differs in functional groups.
6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: Another related compound with variations in the substituents.
Uniqueness
What sets 6-OXO-N-PHENYL-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-oxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]-N-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c26-19(22-14-13-16-7-3-1-4-8-16)15-25-20(27)12-11-18(24-25)21(28)23-17-9-5-2-6-10-17/h1-12H,13-15H2,(H,22,26)(H,23,28) |
InChI Key |
UNPMKTIAJAEJSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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